molecular formula C16H26N2O2 B6898243 4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one

4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one

Cat. No.: B6898243
M. Wt: 278.39 g/mol
InChI Key: CZUYNIMAJSHENU-UHFFFAOYSA-N
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Description

4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one is a complex organic compound featuring a quinoline and piperidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperidinone Introduction: The piperidinone ring is introduced through a cyclization reaction involving a suitable precursor, such as a keto-ester or an amino-ketone, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives of the piperidinone ring.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities, making it valuable in medicinal chemistry research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act on specific biological targets, offering new treatments for various diseases.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidinone moiety may interact with protein active sites, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 8-hydroxyquinoline and quinine share the quinoline core but differ in their functional groups and biological activities.

    Piperidinone Derivatives: Compounds such as 4-piperidone and 1-benzyl-4-piperidone have similar piperidinone structures but vary in their substituents and applications.

Uniqueness

4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one is unique due to the combination of the quinoline and piperidinone rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11-4-2-5-12-6-3-9-18(15(11)12)16(20)13-7-8-17-14(19)10-13/h11-13,15H,2-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUYNIMAJSHENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1N(CCC2)C(=O)C3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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